molecular formula C10H18N2O4 B3074994 (S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate CAS No. 102507-31-3

(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate

Cat. No.: B3074994
CAS No.: 102507-31-3
M. Wt: 230.26 g/mol
InChI Key: ZJWYRRRUDWGVEC-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodegradation and Environmental Fate

Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater This review summarizes knowledge on the biodegradation and environmental fate of ETBE, an oxygenate in gasoline, in soil and groundwater. Microorganisms capable of degrading ETBE have been identified, indicating potential bioremediation strategies for related compounds (Thornton et al., 2020).

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic Phenolic Antioxidants Environmental Occurrence, Human Exposure, and Toxicity

This review discusses the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants, such as BHT and DBP. These compounds, similar in structure to tert-butyl-based compounds, show various bioactivities, indicating the importance of understanding the environmental and health impacts of synthetic additives (Liu & Mabury, 2020).

Degradation and Removal Techniques

Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor This study explores the decomposition of MTBE, a gasoline additive, by using hydrogen in a cold plasma reactor. The findings contribute to the development of techniques for the degradation of environmental pollutants, providing a potential method for dealing with carbamate pollutants (Hsieh et al., 2011).

Bioseparation Processes

Three-Phase Partitioning as a Bioseparation Process This review highlights three-phase partitioning (TPP) as a non-chromatographic bioseparation technology for extracting bioactive molecules from natural sources. The versatility and efficiency of TPP in separating various compounds, including potentially carbamates, underscore its application in food, cosmetics, and medicine (Yan et al., 2018).

Mechanism of Action

Target of Action

It’s worth noting that carbamates, a class of compounds to which this molecule belongs, are often used as protecting groups for amines, particularly in peptide synthesis .

Mode of Action

As a carbamate, this compound likely acts as a protecting group for amines. The tert-butyloxycarbonyl (Boc) group is a common carbamate protecting group . It can be installed and removed under relatively mild conditions . The Boc group can be removed with strong acid (trifluoroacetic acid) or heat .

Biochemical Pathways

In the context of peptide synthesis, the use of carbamate protecting groups like the boc group allows for selective reactions on different parts of the molecule . This can affect various biochemical pathways depending on the specific peptide being synthesized.

Result of Action

In the context of peptide synthesis, the use of carbamate protecting groups like the boc group can facilitate the synthesis of complex peptides by protecting reactive amine groups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the removal of the Boc group can be achieved with strong acid or heat . Therefore, the pH and temperature of the environment can influence the compound’s action. Other factors, such as the presence of other reactive species in the environment, can also potentially influence the compound’s action.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)11-6-7(13)12(15)10(6,4)5/h6,15H,1-5H3,(H,11,14)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWYRRRUDWGVEC-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)N1O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C(=O)N1O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(±)-3-[(t-Butyloxycarbonyl)amino]-4,4-dimethyl-1-(phenylmethoxy)-2-azetidinone (8.07 g, 25 mmol) was hydrogenated at atmospheric pressure and ambient temperature in 40 ml of methanol with 0.6 g of 10% palladium on charcoal as catalyst for 2 hours. The reaction mixture was filtered through a pad of Celite and the filtrate was concentrated to yield 5.78 g of the title compound as a solid.
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate
Reactant of Route 3
Reactant of Route 3
(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate
Reactant of Route 4
(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.